5-(Pyrimidin-5-yl)nicotinonitrile
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Overview
Description
5-(Pyrimidin-5-yl)nicotinonitrile is a heterocyclic compound that features both pyrimidine and nicotinonitrile moieties. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)nicotinonitrile typically involves the reaction of pyrimidine derivatives with nicotinonitrile under specific conditions. One common method includes the use of Claisen-Schmidt condensation followed by cyclization and functional modifications . For example, a solution mixture of (E)-3-(4-(benzyloxy)phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, ethyl cyanoacetate, and ammonium acetate in ethanol can be refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or nicotinonitrile rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine or nicotinonitrile rings.
Scientific Research Applications
5-(Pyrimidin-5-yl)nicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, molecular docking studies have shown that the compound can bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt key cellular signaling pathways, leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: Shares the nicotinonitrile moiety but lacks the pyrimidine ring.
Pyrimidine Derivatives: Compounds like pyrazolo[1,5-a]pyrimidine also feature the pyrimidine ring but have different substituents and properties.
Uniqueness
5-(Pyrimidin-5-yl)nicotinonitrile is unique due to its combined pyrimidine and nicotinonitrile structure, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-pyrimidin-5-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKZGOHMKRIOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738401 |
Source
|
Record name | 5-(Pyrimidin-5-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-34-0 |
Source
|
Record name | 5-(Pyrimidin-5-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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